molecular formula C24H25ClFN3O3S B2655900 2-((2-chloro-6-fluorobenzyl)thio)-4-oxo-N-propyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1111318-98-9

2-((2-chloro-6-fluorobenzyl)thio)-4-oxo-N-propyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2655900
CAS No.: 1111318-98-9
M. Wt: 489.99
InChI Key: VJAJFQHZOXRURQ-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a 3,4-dihydroquinazoline core substituted with a 2-chloro-6-fluorobenzylthio group at position 2, a tetrahydrofuran-2-ylmethyl group at position 3, and an N-propyl carboxamide at position 5. The presence of sulfur (thioether) and fluorine substituents may enhance metabolic stability and target binding affinity compared to simpler analogs.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-oxo-3-(oxolan-2-ylmethyl)-N-propylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN3O3S/c1-2-10-27-22(30)15-8-9-17-21(12-15)28-24(29(23(17)31)13-16-5-4-11-32-16)33-14-18-19(25)6-3-7-20(18)26/h3,6-9,12,16H,2,4-5,10-11,13-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAJFQHZOXRURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Characteristics

The structural formula of the compound can be represented as follows:

Property Value
Molecular Formula C27_{27}H25_{25}ClFN3_{3}O2_{2}S
Molecular Weight 510.0 g/mol
CAS Number 1115297-90-9

Pharmacological Potential

Research indicates that quinazoline derivatives generally exhibit a range of biological activities, including:

  • Anticancer Activity : Quinazoline derivatives have been studied for their potential in inhibiting cancer cell proliferation. For example, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The presence of halogenated groups in quinazolines has been associated with enhanced antimicrobial activity. Compounds with similar functional groups have demonstrated effectiveness against bacterial pathogens .
  • Enzyme Inhibition : Some quinazoline derivatives act as inhibitors for specific enzymes, which could be relevant for therapeutic applications in diseases where such enzymes are overactive .

Case Studies and Research Findings

While specific studies on the biological activity of the compound are scarce, insights can be drawn from related compounds and their biological evaluations.

Anticancer Activity

A study on similar quinazoline derivatives demonstrated significant cytotoxicity against solid tumor cell lines, indicating that the structural features of these compounds play a crucial role in their anticancer properties. The study utilized various assays to evaluate cell viability and apoptosis markers .

Antimicrobial Activity

Research involving other thioether-containing quinazolines has shown that these compounds exhibit varying degrees of antimicrobial activity. For instance, thiosemicarbazone ligands have been reported to possess enhanced antimicrobial properties when complexed with metal ions . This suggests that the thioether linkage in our compound might similarly enhance antimicrobial efficacy.

The proposed mechanisms by which quinazoline derivatives exert their biological effects include:

  • Inhibition of Kinases : Many quinazolines act as kinase inhibitors, interfering with signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : The ability to promote programmed cell death is a critical feature for anticancer agents. Quinazolines may activate apoptotic pathways via mitochondrial signaling .

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. The presence of the chloro and fluorine substituents may enhance the compound's efficacy against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antiviral Properties

Compounds with similar structural motifs have been studied for their antiviral activities, particularly against HIV-1. The fluorine substitution is believed to improve the binding affinity to viral reverse transcriptase, potentially leading to effective inhibition of viral replication .

Antimicrobial Effects

The compound's structural characteristics suggest potential antimicrobial activity. Quinazoline derivatives are known to possess broad-spectrum antibacterial properties, which could be explored further for therapeutic applications against resistant bacterial strains .

Study on Anticancer Activity

A study evaluating a series of quinazoline derivatives demonstrated that compounds with similar structural features exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Research on Antiviral Efficacy

In another study focusing on antiviral properties, derivatives containing fluorinated benzyl groups were shown to effectively inhibit HIV replication in vitro. The structure–activity relationship analysis indicated that specific substitutions enhanced antiviral potency .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

  • Target Compound : 3,4-Dihydroquinazoline core with a thioether linkage and tetrahydrofuran (THF) side chain.
  • Triazole Derivatives (Compounds [7–9] from ) : 1,2,4-Triazole core with sulfonylphenyl and difluorophenyl substituents. These lack the dihydroquinazoline scaffold but share sulfur-containing functional groups (C=S) and halogen substituents (Cl, F) .
  • Patent Compound (): Quinazoline derivative with an amino group and THF-carboxamide side chain.

Substituent Analysis

Compound Key Substituents Functional Impact
Target Compound 2-Chloro-6-fluorobenzylthio, THF-methyl, N-propyl carboxamide Enhanced lipophilicity (THF), metabolic stability (fluorine), and hydrogen bonding (amide) .
Triazoles [7–9] 4-X-phenylsulfonylphenyl, 2,4-difluorophenyl Electron-withdrawing sulfonyl groups improve solubility; fluorines enhance binding selectivity .
Patent Compound () Amino group, THF-carboxamide Basic amino group may improve solubility; THF-carboxamide mimics natural substrates .

Data Tables

Table 1: Comparative Structural Features

Feature Target Compound Triazoles [7–9] () Patent Compound ()
Core Structure 3,4-Dihydroquinazoline 1,2,4-Triazole Quinazoline
Halogen Substituents 2-Cl, 6-F (benzylthio) 2,4-F (phenyl) None
Sulfur Functionality Thioether (S-CH₂) Thione (C=S) None
Amide Group N-Propyl carboxamide None THF-carboxamide

Table 2: Spectral Signatures

Compound IR Key Bands (cm⁻¹) NMR Features (1H/13C)
Target Compound Not reported in evidence Not reported
Triazoles [7–9] νC=S (1247–1255), νNH (3278–3414) Aromatic protons (δ 7.2–8.1 ppm)
Hydrazinecarbothioamides [4–6] νC=O (1663–1682), νC=S (1243–1258) NH signals (δ 9.8–10.5 ppm)

Research Findings and Implications

  • Structural Uniqueness : The target compound’s combination of a dihydroquinazoline core, thioether linkage, and THF-methyl group distinguishes it from triazole and simpler quinazoline analogs. These features may confer improved pharmacokinetic properties, such as prolonged half-life (THF) and reduced off-target interactions (fluorine) .
  • Limitations: No biological activity data for the target compound is provided in the evidence.

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